molecular formula C15H18O3 B1209778 Loxoprofen CAS No. 68767-14-6

Loxoprofen

カタログ番号 B1209778
CAS番号: 68767-14-6
分子量: 246.3 g/mol
InChIキー: YMBXTVYHTMGZDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Loxoprofen's active form and its analogues have been synthesized using methods such as enzymatic kinetic resolution/racemization and stereoselective biocatalytic reduction. These methods involve asymmetric alkylation of cyclic ketones using strategies like Enders’ or Meyers’ followed by the reduction of the carbonyl group, demonstrating the complexity and precision required in its synthesis (Bhuniya & Nanda, 2011). Another study improved the synthesis of Loxoprofen sodium by optimizing the synthesis of ethyl [p (chloromethyl)phenyl]propionate, a critical intermediate, resulting in an increased overall yield (Wen, 2002).

Molecular Structure Analysis

Loxoprofen sodium has been identified as a novel propionic acid derivative, emphasizing the significance of understanding its molecular structure for the development of analytical methods. The molecular structure elucidates its reactivity and instability under various conditions, guiding the development of chromatographic methods for its analysis (Eissa & Abd El-Sattar, 2016).

Chemical Reactions and Properties

Research on Loxoprofen's metabolism in liver microsomes has highlighted the role of cytochrome P450 and UDP-glucuronosyltransferase in its biotransformation. This study identified multiple metabolites, including alcohol metabolites and glucuronide conjugates, showcasing the drug's complex chemical behavior in biological systems (Shrestha et al., 2018).

Physical Properties Analysis

The synthesis and evaluation of Loxoprofen sodium hydrogels for controlled release have been studied, indicating its physical properties such as solubility and drug release rates. These hydrogels, with adjustable properties, have been assessed for their potential in delivering Loxoprofen over extended periods, indicating the importance of physical property analysis in developing new drug delivery systems (Khalid et al., 2018).

Chemical Properties Analysis

The assessment of Loxoprofen and its alcohol metabolites for the potency and selectivity of inhibition of cyclooxygenase-2 (COX-2) sheds light on its chemical properties. This evaluation is crucial for understanding its mechanism of action and the therapeutic implications of its metabolites (Riendeau et al., 2004).

科学的研究の応用

Solubility Optimization

Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID), has seen advancements in its solubility optimization. Research using supercritical CO2 (SCCO2) has shown promising results in enhancing the solubility of Loxoprofen sodium. AI models such as K-nearest neighbors (KNN), NU support vector machine (NU-SVR), and Gaussian process regression (GPR) have been developed to predict the solubility of the drug in SCCO2, showing high accuracy and potential for industrial application (Alqarni et al., 2022).

Transdermal Delivery Enhancement

Studies have investigated the enhancement of transdermal delivery of Loxoprofen. The use of small molecule organic acids like fumaric acid has been shown to significantly increase the penetration rate of Loxoprofen and reduce time lag, suggesting a potential strategy for transdermal delivery of the drug (Zhang et al., 2020).

Metabolism and Drug Interaction

Research on the metabolism of Loxoprofen and its interactions with cytochrome P450 (CYP) modulators has been carried out. The study demonstrates how the pharmacokinetics of Loxoprofen change in the presence of dexamethasone (DEX) and ketoconazole (KTC), which modulate CYP3A activities. This has implications for drug-drug interactions and potential toxicity (Paudel et al., 2019).

Bioactivation and Pharmacological Activity

Studies have focused on the bioactivation of Loxoprofen to its active metabolite in human skin, emphasizing the role of carbonyl reductase 1 (CBR1). This research provides insights into the pharmacological activity of Loxoprofen when used in transdermal formulations (Sawamura et al., 2015).

Controlled Release Formulations

Developments in controlled release formulations of Loxoprofen have been made using hydroxypropylmethyl cellulose (HPMC) and pectin. This research aims to enhance the release pattern of Loxoprofen, offering potential improvements in drug delivery systems (Zaman et al., 2015).

Impact on Intestinal Barrier Function

Research has explored the impact of Loxoprofen on intestinal epithelial barrier function (EBF). Loxoprofen enhances EBF, suggesting its potential therapeutic application in conditions like inflammatory bowel disease (Endo et al., 2021).

Novel Nanosponge Formulations

Innovations in nanosponge formulations of Loxoprofen have been explored. These nanosponges, incorporated into gel formulations, offer controlled drug release and enhanced skin permeation, potentially improving bioavailability and therapeutic efficacy (Hamza et al., 2022).

Safety And Hazards

Loxoprofen should be used with caution as it can be very toxic if swallowed . It can also be irritating to the skin and pose a risk of serious damage to the eyes . There is a potential risk of impaired fertility and possible risk of harm to the unborn child . It is recommended to wear protective clothing, gloves, and eye/face protection when handling Loxoprofen .

特性

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045164
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Loxoprofen

CAS RN

68767-14-6, 80382-23-6
Record name Loxoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68767-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name loxoprofen acide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loxoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Twenty grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate was dissolved in 30 ml of dioxane and 100 ml of 47% hydrobromic acid and the solution was refluxed for 6 hours. The reaction mixture was then extracted with ether, the extract was washed with water, dried over anhydrous sodium sulfate, and the solvent removed by distillation to give an yellow oily substance. The product was subjected to a vacuum distillation to yield 13.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.3 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 108.5°-111° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoprofen
Reactant of Route 2
Loxoprofen
Reactant of Route 3
Loxoprofen
Reactant of Route 4
Loxoprofen
Reactant of Route 5
Loxoprofen
Reactant of Route 6
Loxoprofen

Citations

For This Compound
6,310
Citations
SL Greig, KP Garnock-Jones - Clinical drug investigation, 2016 - Springer
… loxoprofen 100 mg tape was bioequivalent to loxoprofen 100 mg hydrogel patches with regard to the total amount of loxoprofen … loxoprofen tape to hydrogel patch for the total amount of …
Number of citations: 35 link.springer.com
M Noguchi, A Kimoto, JK Gierse, MC Walker… - Biological and …, 2005 - jstage.jst.go.jp
… We investigated the mechanism of inhibition of loxoprofen sodium, a non-steroidal anti-… of loxoprofen sodium is attributable to its active metabolite, loxoprofen-SRS, and that loxoprofen-…
Number of citations: 33 www.jstage.jst.go.jp
S Zabihi, SH Esmaeili-Faraj, F Borousan… - Journal of Chemical & …, 2020 - ACS Publications
… drug (loxoprofen with … Loxoprofen used in this work is a mixture of two stereoisomers of unknown composition. It was used as provided by the supplier. Because the prepared loxoprofen …
Number of citations: 33 pubs.acs.org
N Yamakawa, S Suemasu, M Matoyama… - Bioorganic & medicinal …, 2011 - Elsevier
… that loxoprofen has the lowest membrane permeabilization activity among the NSAIDs we tested. In this study, we synthesized a series of loxoprofen … Compared to loxoprofen, oral …
Number of citations: 18 www.sciencedirect.com
R Mu, C Bao, Z Chen, Y Zheng, G Wang, D Zhao… - Clinical …, 2016 - Springer
… efficacy and safety of loxoprofen sodium hydrogel patch (LX-P) with loxoprofen sodium tablet (… Based on the present study, topical loxoprofen patch was non-inferior to oral loxoprofen in …
Number of citations: 22 link.springer.com
M Saito, M Kawatani, Y Kinoshita… - … journal of urology, 2005 - Wiley Online Library
… to investigate the role of loxoprofen sodium (loxoprofen) in the … loxoprofen does not reduce total urine volume during daytime. As loxoprofen has a short half time, the effect of loxoprofen …
Number of citations: 28 onlinelibrary.wiley.com
Y Uwai, R Taniguchi, H Motohashi, H Saito… - Drug metabolism and …, 2004 - jstage.jst.go.jp
… methotrexate and loxoprofen was suspected. Although, at present, the drug interaction between loxoprofen and methotrexate is described in the package insert of Loxonin} (loxoprofen), …
Number of citations: 95 www.jstage.jst.go.jp
K Miki, T Ikemoto, K Hayashi, YC Arai… - Journal of Orthopaedic …, 2018 - Elsevier
Background Current worldwide clinical practice guidelines recommend acetaminophen as the first option for the treatment of acute low back pain. However, there is no concrete …
Number of citations: 25 www.sciencedirect.com
T Hyodo, Y Kiyotsuka, Y Kobayashi - Organic Letters, 2009 - ACS Publications
High regioselectivity for allylic substitution of the cyclopentenyl picolinate 5 with benzylcopper reagent was attained with ZnBr 2 , and the finding was applied to the p-BrC 6 H 4 CH 2 …
Number of citations: 29 pubs.acs.org
M Sugimoto, T Kojima, M Asami, Y Iizuka… - Biochemical …, 1991 - Elsevier
… the relationships between the effects of loxoprofen-Na on PG … loxoprofen-Na and the active metabolite (SRS truns-OH) in the inflammatory exudate after oral administration of loxoprofen-…
Number of citations: 48 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。